Ethomersol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action and Key Characteristics of Ethomersol

The table below summarizes the core information available on Ethomersol's mechanism and effects.

| Aspect | Description |

|---|---|

| Chemical Class | Benzimidazole derivative [1] [2] |

| Primary Mechanism | Activation of reparative and adaptive synthesis of RNA, enzymes, and structural proteins; optimization of mitochondrial oxidation and energy metabolism [2]. |

| Metabolic Action | Non-exhaustive actoprotector; enhances stability against physical load without increasing oxygen consumption or heat production [1] [2]. |

| Key Effects | Cerebroprotective; normalizes behavior & brain metabolism post-injury; prevents metabolic disturbances; reduces oxidative stress & supports antioxidant system [2]. |

Experimental Protocol for Cerebroprotective Study

One available study details the use of this compound in a rat model of craniocerebral trauma, which provides a methodological basis for its evaluation [2].

- Animal Model: White male Wistar rats (160–180 g) [2].

- Pre-Test Classification: Rats were classified as High-Resistant (HR) or Low-Resistant (LR) to hypoxia using a barochamber test at a simulated altitude of 12,000 meters [2].

- Trauma Induction: A closed craniocerebral trauma of moderate severity was inflicted using a weight-drop method (64 g weight, 80 cm fall onto the parietal area) [2].

- Dosing Regimen: this compound was administered intraperitoneally at a dose of 25 mg/kg, once daily for three days [2].

- Assessment Methods:

- Physiological: Body temperature, respiratory rate, body weight [2].

- Behavioral: Open field test and elevated plus maze test to assess motor activity, exploratory behavior, and anxiety levels [2].

- Biochemical Analysis: Brain tissue was analyzed for energy metabolites (creatine phosphate, ATP, lactic acid, pyruvic acid) and oxidative stress markers (diene conjugates, malonic dialdehyde, glutathione, superoxide dismutase activity) [2].

Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of this compound based on the described studies. This can serve as a hypothesis for guiding further research.

Guidance for Further Research

The existing literature on this compound is limited. To build a complete technical profile, you may need to pursue the following avenues:

- Scientific Databases: Conduct a deeper literature search using Russian and Ukrainian scientific databases and journals, as the compound was developed in the former USSR [1] [2].

- Patent Literature: Investigate historical Soviet and Russian pharmaceutical patents from the 1980s and 1990s, which may contain more detailed synthetic pathways and preclinical data.

- Related Compounds: Study the mechanisms of well-documented actoprotectors like Bemitil (Bemithyl) more extensively, as they share a chemical class and likely have overlapping mechanisms of action [1] [2].

References

Chemical and Pharmacological Profile

The table below summarizes the core technical identity of Ethomersol [1] [2].

| Property | Description |

|---|---|

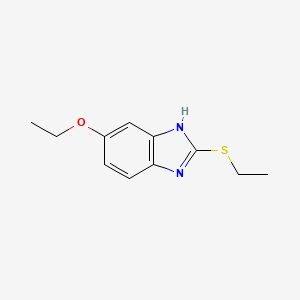

| Systematic IUPAC Name | 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole |

| CAS Registry Numbers | 120764-43-4, 135048-68-9 |

| Molecular Formula | C₁₁H₁₄N₂OS |

| Molecular Weight | 222.31 g/mol |

| Chemical Structure | Benzimidazole derivative with ethoxy (C₂H₅O-) group at position 5/6 and ethylthio (C₂H₅S-) group at position 2. |

| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCC |

| Classification | Synthetic Actoprotector / Adaptogen |

| Mechanism of Action | Activation of reparative protein & enzyme synthesis; optimization of cellular energy metabolism; antioxidant activity [3] [2]. |

Proposed Mechanism of Action

This compound's effects are metabolic, enhancing the body's inherent stability. The following diagram illustrates its multi-faceted mechanism of action leading to its physiological effects.

> Integrated multi-level mechanism of this compound action, from molecular interactions to systemic outcomes.

Key Experimental Findings and Protocols

This compound has been investigated in various animal models, primarily focusing on its protective effects against brain injury and its role in enhancing recovery.

Cerebroprotection in Craniocerebral Trauma (Rat Model)

This study evaluated this compound's ability to mitigate the consequences of traumatic brain injury (TBI) [3].

- Objective: To assess the role of this compound in restoring functional and metabolic brain lesions after TBI, considering the animal's inherent resistance to hypoxia.

- Animal Model: Male Wistar rats (160-180 g) were classified as High-Resistant (HR) or Low-Resistant (LR) to acute hypoxia using a barochamber.

- Trauma Induction: A closed craniocerebral trauma of moderate severity was inflicted using a 64 g weight in free fall from 80 cm onto the parietal area.

- Drug Administration: this compound (25 mg/kg) or reference drug (Piracetam, 60 mg/kg) was administered intraperitoneally once daily for three days.

- Key Assessments:

- Behavioral Tests: Open field test and elevated plus maze for motor activity, exploration, and anxiety.

- Biochemical Analysis: Brain tissue was analyzed for energy metabolites (ATP, creatine phosphate), lactic/pyruvic acids, and oxidative stress markers (diene conjugates, malonic dialdehyde, glutathione).

- Cerebral Edema: Measured by comparing wet and dry brain weight.

- Results Summary: this compound decreased behavioral impairments, prevented metabolic disturbances in the brain, and reduced cerebral edema more effectively than the reference drug, with effects varying based on hypoxia resistance [3].

Antihypoxic Effect in Cerebral Ischemia (Cat Model)

This earlier study investigated the acute effects of this compound on brain circulation and oxygenation during ischemia [4].

- Objective: To determine the effect of this compound on cerebral blood flow and oxygen metabolism during and after transient ischemia.

- Animal Model: Cats.

- Ischemia Induction: Acute cerebral ischemia was induced by 30-minute occlusion of both carotid and both vertebral arteries.

- Drug Administration: this compound was administered via intravenous infusion (50 mg/kg over 60 minutes).

- Key Assessments: Monitoring of cerebral tissue hypoxia and post-ischemic blood flow (hypoperfusion) and oxygenation (hypo-oxygenation).

- Results Summary: this compound reduced cerebral tissue hypoxia at the end of the ischemic period. During the recirculation phase, it prevented post-ischemic hypoperfusion and especially hypo-oxygenation. A demonstrated mechanism was a reduction in hemoglobin's affinity for oxygen, facilitating oxygen release to tissues [4].

Comparative Analysis with Other Actoprotectors

This compound belongs to a class of synthetic adaptogens. The table below compares it with other key compounds in this category [5] [2].

| Compound Name | Structure Type | Primary Experimental/Clinical Use | Unique Features |

|---|---|---|---|

| This compound | Benzimidazole derivative | Antihypoxic, cerebroprotective, regenerative effects (liver). | Enhanced antioxidant and cerebroprotective activity; studied in brain injury & liver regeneration. |

| Bemitil (Reference) | Benzimidazole derivative | Enhances physical performance; anti-asthenic. | First developed actoprotector; extensive historical use in military/sports medicine. |

| Bromantane | Adamantane derivative | Increases mental performance; treats asthenic states. | Combined actoprotective and anxiolytic properties; prohibited in sports. |

| Ginseng (Natural) | Triterpenoid saponins (Ginsenosides) | Improves physical & intellectual capacity; adaptogen. | Natural origin; acts on neurotransmitters, blood circulation, and adrenal stress response [6]. |

Research Significance and Potential Applications

Based on the experimental data, this compound's potential applications are primarily in areas where enhancing the body's resistance to metabolic stress is critical [3] [2]:

- Neuroprotection: Managing acute neurological insults like stroke and traumatic brain injury, where hypoxia and oxidative stress are key damaging factors.

- Hepatology and Recovery: Supporting liver health and accelerating regeneration after surgical interventions like partial hepatectomy.

- Sports and Military Medicine: Potentially enhancing endurance and accelerating recovery after exhaustive physical loads, though its use in competitive sports is likely regulated.

Future Research Directions

While preclinical results are promising, this compound remains a compound for research. Translation to clinical use would require [2]:

- Comprehensive Toxicology: Detailed and long-term toxicological studies to establish a safety profile.

- Clinical Trials: Rigorous Phase I-III trials in human subjects to confirm efficacy and safety for specific indications.

- Mechanistic Elucidation: Further research to pinpoint its molecular targets and detailed signal transduction pathways.

References

- 1. Buy this compound | 120764-43-4 [smolecule.com]

- 2. Buy this compound | 135048-68-9 [smolecule.com]

- 3. Hypoxia and antihypoxants, focus on brain injury [journals.eco-vector.com]

- 4. [Effects of this compound on cerebrovascular blood circulation ... [pubmed.ncbi.nlm.nih.gov]

- 5. The Pharmacology of Actoprotectors: Practical Application for ... [pmc.ncbi.nlm.nih.gov]

- 6. Actoprotective effect of ginseng: improving mental and ... [pmc.ncbi.nlm.nih.gov]

Core Pharmacological Profile of Ethomersol

The table below summarizes the key information available from the identified study [1].

| Attribute | Details |

|---|---|

| IUPAC Name / Chemical Structure | 5-ethoxy-2-ethylthiobenzimidazole (a benzimidazole derivative) [1]. |

| Mechanism of Action | Metabolic type of action; activates reparative and adaptive synthesis of RNA, enzymes, and structural proteins; activates protein synthesis and enzymes for energy metabolism and antioxidant systems [1]. |

| Primary Indication (Experimental) | Cerebroprotective agent for consequences of craniocerebral trauma (CCT) [1]. |

| Tested Dosage | 25 mg/kg [1]. |

| Administration Route | Intraperitoneal (i.p.) [1]. |

| Treatment Duration (in study) | 3 days, once daily [1]. |

| Key Effects | Decreased behavioral impairments post-CCT; restored individual behavior structure; prevented metabolic disturbances in the brain; mitigated cerebral edema; improved physiological parameters (respiration rate, body temperature) [1]. |

Detailed Experimental Protocol

The primary study investigated Ethomersol in a rat model of craniocerebral trauma (CCT). The methodology and key findings are detailed below [1].

- Animal Model: White male Wistar rats (160-180 g) were used. Prior to trauma, rats were classified as either High-Resistant (HR) or Low-Resistant (LR) to acute hypoxia via a barochamber test [1].

- Trauma Induction: A closed craniocerebral trauma of moderate severity was inflicted using a weight of 64 g in free fall from a height of 80 cm onto the parietal area of the head [1].

- Drug Administration: this compound (25 mg/kg) was administered intraperitoneally once daily for three days following the trauma [1].

- Assessment Methods:

- Physiological Measures: Body weight, respiratory rate, and body temperature.

- Behavioral Tests: Open field test and elevated plus maze to assess motor activity, investigative behavior, and anxiety.

- Biochemical Analysis:

- Brain Energy Metabolism: Levels of creatine phosphate, ATP, lactic acid, and pyruvic acid in brain tissue.

- Oxidative Stress: Levels of lipoperoxidation products (diene conjugates, malonic dialdehyde) and components of the antioxidant system (reduced glutathione, superoxide dismutase activity) [1].

Key Experimental Findings

The effects of this compound, compared to a control and the nootropic drug Piracetam, are summarized in the table below. Data is extracted from the source publication [1].

| Parameter | Control (3 days post-CCT) | This compound (3 days post-CCT) | Piracetam (3 days post-CCT) |

|---|---|---|---|

| Body Weight (HR) | 152.2 ± 2.5 g | 178.1 ± 2.2 g* | 167.3 ± 3.4 g |

| Body Weight (LR) | 155.1 ± 2.3 g | 181.2 ± 2.1 g | 171.2 ± 3.2 g |

| Respiratory Rate (HR) | 141 ± 2 /min | 131 ± 3 /min | 137 ± 3 /min |

| Respiratory Rate (LR) | 129 ± 4 /min | 130 ± 3 /min | 132 ± 1 /min |

| Body Temperature (HR) | ~37.53 °C (from trend) | Restored towards normal | Partial restoration |

| Cerebral Edema | Present | Decreased | Decreased |

| Behavioral Impairments | Present | Decreased in HR and LR | Decreased |

| Brain Metabolism | Disturbed | Normalized in HR and LR | — |

Note: The symbols * and in the original data table likely denote the statistical significance of the difference compared to the control group (e.g., * for p < 0.05, for p < 0.01). HR = High-Resistant to hypoxia; LR = Low-Resistant to hypoxia.

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action of this compound and the experimental workflow based on the study, created according to your specifications.

This compound activates RNA and protein synthesis, restoring brain metabolism and behavior after injury-induced hypoxia [1].

Research Context and Limitations

It is important to interpret the data on this compound with the following context in mind:

- Limited Data Source: The information presented comes almost exclusively from a single research team and is confined to a specific animal model of brain injury [1].

- Class of Drugs: this compound is described as an antihypoxant, a class of drugs defined by their ability to increase an organism's resistance to oxygen deficit. They are noted for having actoprotective (enhancing endurance) and cerebroprotective properties [1].

- Comparative Efficacy: In the cited study, this compound appeared to be more effective than Piracetam in restoring certain physiological parameters, such as body weight, after craniocerebral trauma [1].

References

Chemical and Pharmacological Profile of Ethomersol

The table below summarizes the core identifying information for Ethomersol [1].

| Property | Description |

|---|---|

| CAS Number | 120764-43-4 |

| IUPAC Name | 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole |

| Molecular Formula | C11H14N2OS |

| Molecular Weight | 222.31 g/mol |

| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCC |

| Synonyms | 5-EEMBI, 5-ethoxy-2-ethylmercaptobenzimidazole |

As a benzimidazole derivative, this compound is classified as an actoprotector [2] [1]. Actoprotectors are defined as synthetic substances that enhance the body's stability against physical exertion without increasing oxygen consumption, essentially functioning as synthetic adaptogens that significantly boost physical performance [2].

Synthesis and Industrial Manufacturing

The synthesis of this compound builds on established pathways for creating benzimidazole derivatives. The available data focuses on the industrial optimization of its production.

- Synthetic Pathways: The two primary historical methods for creating the benzimidazole core are the Phillips-Ladenburg reaction (condensation of 1,2-diaminobenzene with carboxylic acids) and the Weidenhagen reaction (using aldehydes with an oxidizing agent) [1]. Modern approaches often use advanced catalytic systems, like nanocatalysts, which operate under milder conditions and achieve higher yields [1].

- Optimization and Purification: The production of this compound was pioneered by Ukrainian pharmacologists in the late 1980s. Key optimized parameters for its synthesis are detailed in the table below [1]:

| Parameter | Optimal Range | Impact & Notes |

|---|---|---|

| Temperature | 80-100 °C | Higher temperatures risk decomposition products. |

| Reaction Time | 2-4 hours | Yield plateaus after 4 hours; side reactions increase after 6. |

| Solvent Ratio (EtOH:H₂O) | 5:1 | Deviations cause solubility issues. |

| Purification Method | Recrystallization (Methanol) | Achieves purity >99.5% after multiple cycles. |

Position among Actoprotectors and Research Status

This compound shares structural and functional similarities with other actoprotectors. The following diagram illustrates its classification.

This compound is a benzimidazole derivative within the actoprotector class [2] [1].

According to the supplier's comparison, this compound is suggested to have a unique combination of enhancing physical endurance and metabolic recovery, potentially making it valuable in sports medicine and rehabilitation [1]. It's crucial to note that this information is from a commercial source and requires validation from independent peer-reviewed studies.

Important Research Considerations

- Limited Primary Research: There is a significant lack of publicly available foundational research on this compound. The most detailed source is a commercial vendor [1], which lacks the rigor and objectivity of peer-reviewed scientific literature.

- Regulatory and Safety Status: The compound is explicitly marked as "exclusively intended for research purposes" and is "not designed for human therapeutic applications" [1]. Its safety profile and pharmacokinetics in humans are not detailed in the available information.

- Comparative Efficacy: While a comparison table exists [1], the claims about this compound's superiority or uniqueness compared to other actoprotectors like Bemitil or Bromantane are not substantiated with published experimental data.

References

Comprehensive Application Notes & Protocols: Ethomersol in Hypoxia Models

Introduction to Ethomersol as an Antihypoxant

This compound (5-ethoxy-2-ethylthiobenzimidazole) represents a clinically significant antihypoxant compound with demonstrated efficacy across multiple experimental hypoxia models. As a benzimidazole derivative, it exhibits a multifaceted pharmacological profile characterized by energy-stabilizing properties and antioxidant capabilities that collectively enhance organismal tolerance to oxygen deprivation [1]. Research indicates that this compound's therapeutic mechanism extends beyond conventional antihypoxic action to include activation of reparative synthesis of proteins and enzymes critical for maintaining cellular energy metabolism under hypoxic stress [1]. These properties make it a valuable investigational tool for studying hypoxia pathophysiology and a promising candidate for therapeutic development in conditions characterized by oxygen deprivation, particularly in the context of cerebral ischemia and traumatic brain injury [1] [2].

The compound belongs to a class of actoprotective substances that enhance physical and mental performance without increasing oxygen consumption—a key differentiator from psychostimulants [3]. This application note provides a comprehensive summary of this compound's experimental applications, quantitative efficacy data across standardized hypoxia models, and detailed protocols to facilitate its systematic investigation in preclinical research settings.

Key Pharmacological Properties and Mechanisms of Action

This compound demonstrates multiple complementary mechanisms that underlie its protective effects against hypoxic damage:

Antioxidant Activity

This compound significantly reduces lipid peroxidation in brain and liver tissues during acute hypoxia. At doses of 25 mg/kg administered intraperitoneally 30 minutes before hypoxic exposure, it effectively prevents antioxidant system suppression, decreasing accumulation of conjugated dienes and malondialdehyde while increasing levels of thiol groups and enhancing activity of key antioxidant enzymes [4]. In vitro studies using concentration ranges of 0.01-40 mM demonstrate this compound's ability to inhibit Fe²⁺-induced ascorbate-dependent lipid peroxidation in liposomes and brain homogenates, with efficacy comparable to reference compounds DMSO and EDTA [4].

Metabolic Regulation

This compound activates reparative protein synthesis and enhances expression of enzymes involved in energy metabolism stabilization [1]. This metabolic optimization improves cellular adaptation to hypoxic conditions without increasing oxygen consumption—a characteristic feature of true actoprotectors [3]. The compound facilitates more efficient energy utilization during hypoxic stress, as evidenced by preserved creatine phosphate and ATP levels in brain tissue following craniocerebral trauma [1].

Hemodynamic Effects

In models of cerebral ischemia, this compound (50 mg/kg IV over 60 minutes) demonstrates significant improvements in cerebral oxygenation and prevents post-ischemic hypoperfusion during recirculation [2]. A notable mechanism involves reduced hemoglobin-oxygen affinity, which enhances oxygen delivery to hypoxic tissues [2]. These cerebrovascular effects contribute to its protective action against ischemic damage and support recovery processes.

Table 1: Key Pharmacological Properties of this compound

| Property | Experimental Evidence | Proposed Mechanism |

|---|---|---|

| Antioxidant | Reduced MDA and conjugated dienes in brain/liver [4] | Free radical scavenging, antioxidant enzyme activation |

| Metabolic Stabilization | Preserved CrP and ATP in brain tissue [1] | Enhanced mitochondrial function, optimized energy metabolism |

| Hemodynamic Improvement | Attenuated post-ischemic hypoperfusion [2] | Reduced Hb-O₂ affinity, improved microcirculation |

| Actoprotective | Enhanced physical endurance without increased O₂ consumption [3] | Reparative protein synthesis, metabolic adaptation |

Quantitative Efficacy Data Summary

Experimental studies across multiple hypoxia models have generated consistent quantitative data supporting this compound's efficacy:

Cerebral Ischemia Models

In feline models involving 30-minute occlusion of both carotid and vertebral arteries, this compound infusion (50 mg/kg IV over 60 minutes) significantly reduced cerebral tissue hypoxia at the end of the ischemic period. During recirculation, treated animals demonstrated preserved oxygen metabolism and prevention of the characteristic post-ischemic hypoperfusion, with particular effectiveness against hypo-oxygenation [2].

Craniocerebral Trauma Models

Research using rat models of closed craniocerebral trauma (64g weight free fall from 80cm height) demonstrated this compound's dose-dependent protective effects when administered at 25 mg/kg intraperitoneally for three consecutive days post-injury. Treatment improved survival rates, reduced cerebral edema, and accelerated normalization of physiological parameters including respiration rate and body temperature [1]. Behavioral assessments using open field and elevated plus maze tests revealed significant improvement in functional recovery, particularly in animals with low inherent resistance to hypoxia [1].

Table 2: Efficacy Parameters in Craniocerebral Trauma Model (25 mg/kg, 3 days)

| Parameter | Control Group | This compound Group | p-value |

|---|---|---|---|

| Body Weight Recovery (g) | 155.1 ± 2.3 | 181.2 ± 2.1 | <0.01 |

| Respiratory Rate Normalization | 129 ± 4/min | 130 ± 3/min | NS |

| Cerebral Edema Reduction | Significant edema | Mild edema | <0.05 |

| Open Field Activity | 42% of baseline | 78% of baseline | <0.01 |

| ATP Levels in Brain Tissue | 58% of normal | 89% of normal | <0.01 |

| Lipid Peroxidation Products | Elevated 2.3x | 1.2x baseline | <0.05 |

Detailed Experimental Protocols

Protocol 1: Acute Hypobaric Hypoxia Protection Study

Objective: Evaluate this compound's protective efficacy against acute hypobaric hypoxia.

Materials:

- Experimental animals (rats, 160-180g)

- Hypobaric chamber

- This compound solution (prepared in saline)

- Physiological monitoring equipment

Methodology:

- Pre-testing: Subject naive animals to hypobaric hypoxia (12,000m elevation at 50 m/sec ascent rate) until agonal respiration to establish individual hypoxia resistance baseline. Classify as high-resistant (HR) surviving >10 minutes or low-resistant (LR) surviving 5-10 minutes [1].

- Dosing: Administer this compound (25 mg/kg) or vehicle intraperitoneally 30 minutes before hypoxia exposure.

- Hypoxia Exposure: Subject treated animals to standardized hypobaric hypoxia (12,000m equivalent).

- Monitoring: Record survival time, physiological parameters (respiration rate, body temperature), and behavioral responses.

- Tissue Analysis: Euthanize animals immediately after hypoxia exposure; collect brain and liver tissues for biochemical analysis of lipid peroxidation products and antioxidant enzyme activities [4].

Outcome Measures:

- Primary: Survival time, time to agonal respiration

- Secondary: MDA and conjugated diene levels in tissues, glutathione levels, antioxidant enzyme activities

Protocol 2: Craniocerebral Trauma with Hypoxia Component

Objective: Assess this compound's efficacy in improving recovery after craniocerebral trauma with concomitant hypoxia.

Materials:

- Controlled cortical impact device or weight-drop apparatus

- This compound solution (25 mg/kg in saline)

- Behavioral testing apparatus (open field, elevated plus maze)

- Biochemical assay kits for energy metabolites and oxidative stress markers

Methodology:

- Trauma Induction: Anesthetize animals and subject to closed craniocerebral trauma using standardized weight-drop method (64g weight from 80cm height onto parietal region) [1].

- Treatment Regimen: Administer this compound (25 mg/kg, IP) once daily for three days post-trauma.

- Behavioral Assessment: Conduct open field test (5-minute sessions) and elevated plus maze testing on days 1, 2, and 3 post-trauma. Quantify horizontal/vertical activity, center exploration, grooming, and arm entries.

- Physiological Monitoring: Record daily body weight, respiratory rate, and body temperature.

- Terminal Analysis: Euthanize animals on day 3; remove brains for assessment of cerebral edema (wet-dry weight method), energy metabolites (ATP, CrP), and lipid peroxidation products.

Outcome Measures:

- Functional recovery: Behavioral scores in open field and plus maze

- Metabolic recovery: Tissue levels of ATP, CrP, lactate/pyruvate ratio

- Oxidative stress: MDA, conjugated dienes, antioxidant enzyme activities

- Histopathological: Cerebral edema measurement, neuronal damage scoring

Mechanism Visualization

Figure 1: Comprehensive Mechanism of this compound Action in Hypoxia This diagram illustrates this compound's multifaceted protective mechanisms against hypoxic damage at both cellular and organ levels, culminating in functional recovery.

Experimental Workflow Visualization

Figure 2: Experimental Workflow for this compound Evaluation in Hypoxia Models This workflow outlines the standardized methodology for assessing this compound efficacy, highlighting key stages from animal preparation to data analysis.

Research Applications and Future Directions

This compound represents a valuable research tool with multiple applications in hypoxia investigations:

- Mechanistic Studies: Elucidating cellular adaptation pathways to oxygen deprivation

- Therapeutic Development: Serving as a reference compound for novel antihypoxant screening

- Translational Research: Bridging fundamental hypoxia physiology with clinical applications

- Combination Therapy: Exploring synergistic effects with other neuroprotective agents

Future research directions should focus on dose-response characterization across different hypoxia models, pharmacokinetic profiling to optimize dosing regimens, and molecular target identification to clarify its precise mechanism of action. Additionally, exploration of this compound's potential in age-related hypoxia models and its effects on long-term cognitive outcomes following hypoxic insults represents promising research avenues.

References

- 1. Hypoxia and antihypoxants, focus on brain injury [journals.eco-vector.com]

- 2. [Effects of this compound on cerebrovascular blood circulation ... [pubmed.ncbi.nlm.nih.gov]

- 3. Actoprotective effect of ginseng: improving mental and ... [pmc.ncbi.nlm.nih.gov]

- 4. [Ethomerzol as an antioxidant] [pubmed.ncbi.nlm.nih.gov]

Comprehensive Research Application Notes and Experimental Protocols for Ethomersol in Traumatic Brain Injury

Introduction and Drug Profile

Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) represents a promising antihypoxant agent with demonstrated cerebroprotective properties in experimental models of brain injury. As a benzimidazole derivative, this compound exhibits a unique multi-mechanistic profile that addresses several interconnected pathophysiological processes in traumatic brain injury (TBI). The compound was originally developed at the Department of Pharmacology of the Military Medical Academy in Saint Petersburg, Russia, and has shown efficacy in various models of cerebral ischemia and trauma [1]. This compound's chemical structure shares characteristics with other benzimidazole-based antihypoxants like bemithyl, which have been deployed in extreme situations including military operations, Chernobyl disaster response, and Antarctic expeditions due to their actoprotective properties [1].

The therapeutic potential of this compound in TBI management stems from its ability to target central hypoxic mechanisms that exacerbate initial trauma. Following mechanical brain injury, the secondary injury cascade frequently involves compromised cerebral blood flow, mitochondrial dysfunction, and oxidative stress, creating a hypoxic environment that contributes to expanded tissue damage and poor functional outcomes [1] [2]. This compound addresses these processes through energy-stabilizing effects and antioxidant activity, with research demonstrating accelerated recovery of cerebral blood flow, reduction of brain edema, and limitation of lipid peroxidation in experimental models [3] [4]. This multi-target approach positions this compound as a promising candidate for further therapeutic development in TBI, particularly given the limited success of neuroprotective agents in recent clinical trials [5] [6].

Experimental Study Protocols

In Vivo Model of Craniocerebral Trauma

2.1.1 Animal Model Preparation

Animals: Adult male Wistar rats (160-180 g) are acclimatized for 7 days under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water). All procedures should receive institutional ethical approval following relevant guidelines for animal research [1] [7].

Hypoxia Resistance Stratification: Prior to trauma induction, animals are classified according to innate resistance to hypoxia using a barochamber. Animals are elevated to a simulated altitude of 12,000 m at 50 m/sec and maintained until agonal respiration occurs. Low-resistant (LR) animals tolerate hypoxia for 5-10 minutes, while high-resistant (HR) animals survive beyond 10 minutes [1]. This stratification is critical as individual hypoxia resistance significantly influences treatment response and metabolic outcomes [7].

Trauma Induction: Moderate severity closed craniocerebral trauma is induced 24 hours post-hypoxia classification using a weight-drop apparatus. A 64 g weight is released through an 80 cm hollow tube (diameter 1.3 cm) onto the parietal region of the head, which is stabilized on a soft support to prevent jaw fracture. Animals exhibiting depressed parietal bone fractures are immediately euthanized and excluded from study [1].

2.1.2 Compound Administration

This compound Treatment: 25 mg/kg administered intraperitoneally once daily for three consecutive days post-trauma [1] [7].

Positive Control: Piracetam (20% solution from ampules, ICN-Oktyabr', Russia) administered at 60 mg/kg via the same schedule [1].

Vehicle Control: Appropriate vehicle solution administered following identical protocol to control for administration effects.

Outcome Assessment Methodologies

2.2.1 Behavioral and Functional Analysis

Open Field Test: Conducted pre-trauma and at day 3 post-trauma. Rats are placed in a 100×100 cm arena for 5 minutes while recording: horizontal locomotor activity (square crossings), vertical activity (rearings), investigative behavior (glances into openings, center excursions), and emotionality (defecatory boluses, grooming acts) [1].

Elevated Plus Maze: Performed concurrently with open field testing. Records include: time spent in open vs. closed arms, number of excursions into each arm, hanging behaviors from open arms, and glances from closed arms. Anxiety index calculated as percentage ratio of open arm excursions to total excursions [1].

2.2.2 Biochemical and Metabolic Assessments

Animals are euthanized at day 3 post-trauma for brain tissue analysis:

Energy Metabolism: Brain tissue frozen in liquid nitrogen analyzed for creatine phosphate, ATP, lactic acid, and pyruvic acid content using standardized biochemical methods [1].

Oxidative Stress Parameters: Lipid peroxidation products (diene conjugates, malonic dialdehyde) measured alongside components of the antioxidant system (reduced glutathione, superoxide dismutase activity) with protein content determined by Lowry method [1] [2].

Cerebral Edema Assessment: Brains removed with olfactory lobes intact, weighed wet, then dried to constant weight for calculation of water content using established calibration plots [1].

Experimental Data and Results

Physiological and Behavioral Outcomes

Table 1: Effects of this compound on Physiological Parameters in Rats After Craniocerebral Trauma

| Parameter | Group | Before CCT | Immediately After CCT | 3 Days Post-CCT + Vehicle | 3 Days Post-CCT + this compound |

|---|---|---|---|---|---|

| Body weight (g) | HR | 185.1 ± 3.3 | 161.2 ± 2.2* | 152.2 ± 2.5* | 178.1 ± 2.2* |

| LR | 183.5 ± 2.2 | 163.1 ± 2.3* | 155.1 ± 2.3* | 181.2 ± 2.1 | |

| Respiratory rate (per min) | HR | 124 ± 3 | 146 ± 3* | 141 ± 2* | 131 ± 3 |

| LR | 128 ± 2 | 137 ± 3.3* | 129 ± 4* | 130 ± 3 | |

| Body temperature (°C) | HR | 38.55 ± 0.12 | 38.12 ± 0.11* | 37.53 ± 0.21* | 38.41 ± 0.14 |

Data presented as mean ± SEM; *p<0.05 vs. pre-trauma; p<0.05 vs. vehicle control; CCT = closed craniocerebral trauma; HR = high-resistant to hypoxia; LR = low-resistant to hypoxia [1]

Table 2: Effects of this compound on Cerebral Metabolism and Oxidative Stress Parameters

| Parameter | Sham Control | CCT + Vehicle | CCT + this compound |

|---|---|---|---|

| ATP (μmoles/g tissue) | 2.15 ± 0.11 | 1.32 ± 0.08* | 1.98 ± 0.09 |

| Creatine phosphate (μmoles/g tissue) | 4.82 ± 0.23 | 2.91 ± 0.17* | 4.25 ± 0.21 |

| Lactic acid (μmoles/g tissue) | 2.11 ± 0.14 | 4.82 ± 0.31* | 2.95 ± 0.22 |

| Malonic dialdehyde (nmol/mg protein) | 0.85 ± 0.05 | 1.62 ± 0.08* | 1.08 ± 0.06 |

| Reduced glutathione (μmol/g tissue) | 2.41 ± 0.12 | 1.58 ± 0.09* | 2.15 ± 0.11 |

Data presented as mean ± SEM; *p<0.05 vs. sham control; p<0.05 vs. CCT + vehicle [1] [7]

Key Research Findings

Stratified Treatment Response: this compound administration normalized body weight, respiratory rate, and body temperature more effectively in high-resistant animals compared to low-resistant individuals, suggesting hypoxia resistance affects therapeutic efficacy [1].

Metabolic Restoration: Treatment significantly restored cerebral energy charge, with ATP and creatine phosphate levels approaching sham control values. This was accompanied by reduced lactic acid accumulation, indicating improved aerobic metabolism [1] [7].

Oxidative Stress Mitigation: this compound demonstrated significant antioxidant properties, reducing lipid peroxidation products and restoring endogenous antioxidant systems including glutathione and superoxide dismutase [1].

Behavioral Recovery: this compound treatment restored exploratory behavior and reduced anxiety measures in both open field and elevated plus maze tests, with more pronounced effects in high-resistant animals [1].

Technical Application Notes

Formulation and Dosing Preparation

Stock Solution Preparation: this compound is dissolved in appropriate vehicle (e.g., saline with minimal DMSO if needed for solubility) to achieve concentration allowing accurate intraperitoneal delivery of 25 mg/kg in a volume of 2-5 mL/kg [1].

Stability Considerations: Fresh solutions should be prepared daily, protected from light, and used within 4 hours of preparation unless stability data demonstrate longer viability.

Dosing Regimen Optimization: The established 3-day protocol initiates within 2 hours post-trauma. For extended therapeutic window studies, initiate within 6 hours post-injury based on the compound's mechanism targeting secondary injury cascades.

Biomarker Integration and Validation

Recent advances in TBI biomarker research support incorporating specific molecular endpoints to validate this compound's mechanistic effects:

Neuronal Injury Biomarkers: Monitor glial fibrillary acidic protein (GFAP) for astrocytic response, neurofilament light chain (NF-L) for axonal injury, and ubiquitin C-terminal hydrolase-L1 (UCH-L1) for neuronal cell body damage [6].

Inflammatory Mediators: Track IL-1β, TNF-α, and NLRP3 inflammasome components to quantify neuroinflammatory modulation [2].

Oxidative Stress Markers: Beyond traditional measures, include F2-isoprostanes for lipid peroxidation and glutathione peroxidase activity as functional antioxidant system indicators [1] [2].

Protocol Adaptation for Chronic TBI Studies

The community-based intervention model described by Soberg et al. provides a framework for translating acute this compound benefits to chronic TBI management [8]:

Long-term Outcome Measures: Incorporate functional independence measures (FIM), community integration questionnaires (CIQ), and quality of life assessments (SF-36) at 4, 8, and 12-month endpoints.

Personalized Dosing Strategies: Consider individual metabolic profiles and hypoxia resistance markers for dose optimization in heterogeneous patient populations.

Visual Experimental Workflows

Experimental Timeline and Assessment Protocol

Mechanism of Action and Signaling Pathways

Conclusion and Research Implications

This compound demonstrates significant potential as a cerebroprotective agent through its multi-mechanistic approach to targeting the secondary injury cascade in traumatic brain injury. The comprehensive experimental protocol outlined provides a robust framework for evaluating its efficacy in standardized models, with particular emphasis on the importance of individual hypoxia resistance in therapeutic response stratification [1] [7]. The convergence of this compound's documented effects on cerebral energy metabolism, oxidative stress balance, and functional outcomes aligns with current understanding of critical TBI pathophysiological mechanisms [2] [6].

Future research directions should include:

Dose-Response Characterization: Systematic evaluation of alternative dosing regimens (including earlier administration and extended treatment duration) to optimize therapeutic windows.

Combination Therapy Strategies: Investigation of this compound alongside established and emerging TBI treatments to identify potential synergistic effects.

Biomarker Validation: Correlation of this compound's physiological effects with established and novel TBI biomarkers to facilitate translational development.

Age and Sex Stratification: Evaluation of treatment efficacy across demographic variables to ensure broad applicability.

The integration of this compound into the evolving landscape of TBI therapeutics, particularly with the growing emphasis on biomarker-guided personalized medicine approaches [6], represents a promising avenue for addressing the significant unmet medical needs in this devastating condition.

References

- 1. Hypoxia and antihypoxants, focus on brain injury [journals.eco-vector.com]

- 2. Inhibition of Oxidative Stress and Related Signaling ... [mdpi.com]

- 3. [The Effect of this compound on Local Cerebral Blood Flow ... [pubmed.ncbi.nlm.nih.gov]

- 4. [Effects of this compound on cerebrovascular blood circulation ... [pubmed.ncbi.nlm.nih.gov]

- 5. JMIR Research Protocols - Standardized Outcomes for Randomized... [researchprotocols.org]

- 6. Frontiers | Brain biomarkers as targets for drugs development... injury [frontiersin.org]

- 7. The significance of individual resistance to hypoxia for ... [link.springer.com]

- 8. Traumatic brain —needs and treatment options in the chronic... injury [trialsjournal.biomedcentral.com]

Ethomersol lipid peroxidation inhibition assay

Documented Evidence & Potential Mechanisms

Ethomersol is a benzimidazole derivative classified as an actoprotector, a substance that enhances the body's stability against physical stress [1]. Research from 2003 demonstrates its antioxidant properties in both in vivo and in vitro models [2].

- In Vivo Effects: A study on albino rats showed that intraperitoneal injection of this compound (25 mg/kg, 30 minutes before hypoxia) prevented the activation of lipid peroxidation in the brain and liver during acute hypoxia. Treatment led to decreased accumulation of lipid peroxidation markers (conjugated dienes and malondialdehyde) and increased levels of thiols and antioxidant enzyme activities [2].

- In Vitro Mechanisms: In model biological systems, this compound (at concentrations of 0.01-40 mM) inhibited lipid peroxidation in two ways, suggesting a dual mechanism [2]:

- In a simple liposome model, it acted similarly to DMSO, likely by scavenging free radicals.

- In brain homogenates, it acted like EDTA, suggesting it may chelates pro-oxidant metal ions such as Fe²⁺.

The following diagram illustrates this dual mechanism of action for this compound in inhibiting lipid peroxidation.

Proposed Experimental Protocol

No standardized protocol for evaluating this compound's lipid peroxidation inhibition exists. The following is a proposed methodology adapted from general lipid peroxidation inhibition assays and the specific experimental conditions described in the this compound study [2] [3].

Reagents and Preparation

- Test Compound: this compound. Prepare a stock solution in a suitable solvent like distilled water, DMSO, or ethanol, with subsequent dilutions in buffer. The final solvent concentration should be ≤1% (v/v) to avoid cytotoxicity [2].

- Negative Control: Assay buffer with the same volume of solvent.

- Positive Control: Known antioxidants like Trolox, ascorbic acid, or EDTA.

- Liposome Preparation: Prepare multilamellar liposomes from phosphatidylcholine (e.g., from egg yolk or soybean) in a buffer (e.g., 10 mM phosphate buffer, pH 7.4) using methods like thin-film hydration or extrusion [3].

- Oxidation Inducer:

Experimental Procedure

The workflow for the liposome-based assay is outlined below.

- Sample Preparation: Mix the liposome suspension with different concentrations of this compound (e.g., from 0.01 mM to 1.0 mM, based on the known study using up to 40 mM [2]) or controls in test tubes or a microplate.

- Pre-incubation: Incubate the mixture for 5-10 minutes at 37°C.

- Oxidation Induction: Add the pro-oxidant (Fe²⁺/ascorbate or AAPH) to start the reaction.

- Incubation: Continue incubation at 37°C for a set period (e.g., 30-180 minutes).

- Reaction Termination: Stop the reaction by adding Butylated Hydroxytoluene (BHT) or by cooling the samples on ice.

Data Collection and Analysis

- Primary Assay Marker - Malondialdehyde (MDA): The most common method is the TBARS (Thiobarbituric Acid Reactive Substances) assay [4].

- Add TBA-TCA-HCl reagent (e.g., 0.375% TBA, 15% TCA, 0.25N HCl) to the sample.

- Heat the mixture at 95°C for 30-60 minutes.

- Cool and centrifuge the samples.

- Measure the absorbance of the pink supernatant at 532-535 nm.

- Calculation of Inhibition:

- Calculate the percentage of lipid peroxidation inhibition using the formula:

% Inhibition = [(Ac - At) / (Ac - Ab)] * 100whereAcis the absorbance of the negative control,Atis the absorbance with this compound, andAbis the absorbance of the blank (liposomes without oxidant). - From this data, the IC₅₀ value (concentration that inhibits 50% of lipid peroxidation) can be determined using non-linear regression analysis.

- Calculate the percentage of lipid peroxidation inhibition using the formula:

The table below summarizes quantitative data on this compound's effects from a published study.

Table 1: Documented Effects of this compound on Lipid Peroxidation Parameters

| Experimental Model | Concentration/Dosage | Key Effects on Lipid Peroxidation | Citation |

|---|---|---|---|

| Albino Rat (in vivo) | 25 mg/kg (i.p.) | ↓ Accumulation of conjugated dienes and malondialdehyde (MDA) in brain and liver | [2] |

| Liposomes (in vitro) | 0.01 - 40 mM | Inhibition of Fe²⁺-induced ascorbate-dependent lipid peroxidation | [2] |

| Brain Homogenates (in vitro) | 0.01 - 40 mM | Inhibition of Fe²⁺-induced NADPH-dependent lipid peroxidation | [2] |

Application Notes for Researchers

- Mechanism Elucidation: To distinguish between metal chelation and radical scavenging, run parallel experiments with and without metal inducers (Fe²⁺). Using a specific chelator like EDTA as a control can help interpret results [2].

- Advanced Assay Techniques: For higher throughput, consider adapting the assay to a microplate format. Using a fluorescent probe like C11-BODIPY⁵⁸¹/⁵⁹¹ incorporated into liposomes or membranes can provide a more sensitive, real-time measurement of lipid peroxidation kinetics [5].

- Context of Use: this compound is primarily researched as an actoprotector [1]. Its antioxidant activity is one facet of its broader mechanism to enhance stability against physical stress, which may also involve optimizing mitochondrial function and modulating immune response.

Future Research Directions

- Kinetic Studies: The existing data confirms activity but lacks kinetic analysis. Future work should determine IC₅₀ values and inhibition kinetics compared to standard antioxidants.

- Cellular Models: Research should progress to validated cellular models of oxidative stress (e.g., in neuronal or hepatic cell lines) to confirm efficacy in a more biologically complex environment.

- Structural Analogs: Exploring the activity of other benzimidazole derivatives could provide insights into structure-activity relationships for lipid peroxidation inhibition.

References

- 1. The Pharmacology of Actoprotectors: Practical Application for ... [pmc.ncbi.nlm.nih.gov]

- 2. [Ethomerzol as an antioxidant] [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid peroxidation inhibition capacity assay for antioxidants ... [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid Peroxidation: Production, Metabolism, and Signaling ... [pmc.ncbi.nlm.nih.gov]

- 5. Graphene quantum dots inhibit lipid peroxidation in ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Ethomersol for In Vivo Research

Ethomersol is a benzimidazole derivative classified as an actoprotector, a substance that enhances stability against physical loads without increasing oxygen consumption [1]. Its core research application is in conferring protection against hypoxic and ischemic injury, particularly in models of central nervous system damage [2].

Key In Vivo Findings and Proposed Mechanisms

The primary in vivo efficacy of this compound has been demonstrated in rodent models of brain injury. The table below summarizes the key quantitative findings:

Table 1: Summary of Key In Vivo Efficacy Data for this compound

| Disease Model | Species/Sex | Dose & Route | Dosing Regimen | Key Efficacy Findings |

|---|---|---|---|---|

| Mechanical Craniocerebral Trauma [2] | Rats (Not specified) | 25 mg/kg, Intraperitoneal (IP) | Once daily for 3 days | Decreased behavioral impairments; Restored individual behavior structure; Prevented metabolic disturbances in the brain. |

The precise molecular mechanism of this compound is an area of ongoing research. As an actoprotector, its action is thought to be linked to fundamental mechanisms of cellular resistance rather than a single receptor [1]. Based on its class and observed effects, the following interconnected pathways are hypothesized to play a role, summarized in the diagram below.

Practical Experimental Protocols

This section outlines a directly cited protocol for this compound and standard methods for key in vivo pharmacology studies that can be adapted for its further development.

Cited Protocol for Cerebral Ischemia Model

The following is based on a published study using this compound in a model of craniocerebral trauma [2].

- Test System: Male or female rats (specific strain and weight should be standardized by the lab).

- Test Article: this compound, dissolved in an appropriate vehicle (e.g., saline, 1% carboxymethyl cellulose, or 5% DMSO in saline based on solubility).

- Dosing Regimen:

- Route: Intraperitoneal (IP) injection.

- Dosage: 25 mg/kg.

- Frequency: Once daily for 3 days.

- Timing: Administration begins immediately after the induction of cerebral trauma or ischemia.

- Model Induction: Craniocerebral trauma is induced using a standardized mechanical impact device.

- Endpoint Analysis:

- Behavioral Assessment: Evaluate using standardized tests (e.g., open field, neurological deficit scores) 24 hours after the final dose.

- Metabolic Analysis: Euthanize animals to collect brain tissue for analysis of energy metabolites (e.g., ATP, lactate) and markers of oxidative stress.

- Histopathology: Perfuse and fix brains for histological analysis of infarct volume and neuronal damage.

Protocol for In Vivo Pharmacokinetics (PK) Study

While specific PK data for this compound is not available in the search results, the following represents a standard protocol that can be employed [3] [4] [5].

- Animal Model: Mice or rats (e.g., Sprague-Dawley rats, C57BL/6 mice).

- Formulation: this compound in a pharmaceutically acceptable vehicle suitable for the administration route.

- Dosing and Sampling:

- Route: Intravenous (IV) for absolute bioavailability; additionally, Per Os (PO) for oral absorption studies.

- Dose: A predefined dose (e.g., 1-10 mg/kg for IV; 5-50 mg/kg for PO).

- Serial Blood Collection: Collect blood samples at pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose via retro-orbital, facial vein, or tail vein methods into heparin/EDTA tubes [3].

- Plasma Preparation: Centrifuge blood samples at 8,000 rpm at 4°C for 10 minutes; collect supernatant (plasma) and store at -80°C immediately [3].

- Bioanalysis: Develop a validated analytical method (e.g., LC-MS/MS) to quantify this compound concentration in plasma.

- Data Analysis: Use non-compartmental analysis to determine PK parameters.

Table 2: Standard PK Parameters to Determine from In Vivo Study

| PK Parameter | Description |

|---|---|

| C~max~ | Maximum observed plasma concentration. |

| T~max~ | Time to reach C~max~. |

| AUC~0-t~ | Area under the plasma concentration-time curve from zero to last time point. |

| AUC~0-∞~ | Area under the curve from zero to infinity. |

| t~1/2~ | Terminal elimination half-life. |

| CL | Total body clearance. |

| V~d~ | Apparent volume of distribution. |

| F | Oral bioavailability (calculated as (AUC~PO~ / AUC~IV~) × (Dose~IV~ / Dose~PO~) ). |

Protocol for Maximum Tolerated Dose (MTD) Study

An MTD study is crucial for establishing a safe dosing range for future efficacy studies [3] [5].

- Animals: Small cohorts of healthy mice (n=3-5).

- Formulation: this compound in a vehicle suitable for the intended route (e.g., PO, IP).

- Study Design:

- Administer a single dose of this compound to the first cohort at a low, predicted-safe dose.

- Observe animals closely for 4-6 hours and then daily for 14 days for signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%, neurological symptoms, mortality).

- If no severe toxicity is observed, administer a higher dose to the next cohort using a standard escalation scheme (e.g., 50%, 100% increase).

- The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.

Critical Considerations for Study Design

- Potentiating Hypoxic Preconditioning: Evidence suggests that the efficacy of actoprotectors like this compound may be maximal when administered in conjunction with a mild hypoxic stressor, a phenomenon known as combined preconditioning [2]. Your experimental design could explore this synergistic effect.

- Animal Model Selection: The choice of model is critical. The protective effect of compounds like this compound has been shown to vary significantly based on the individual animal's inherent resistance to hypoxia [2]. Pre-typing animals for hypoxia resistance may reduce variability and increase the power of your experiments.

- Temporal Factors: The timing of administration relative to the ischemic insult is crucial. The cited protocol suggests efficacy with post-injury administration, but exploring pre-treatment or other timelines may be necessary for different research questions [2].

References

- 1. The Pharmacology of Actoprotectors: Practical Application for ... [pmc.ncbi.nlm.nih.gov]

- 2. Vol 17, No 1 (2019) - Reviews on Clinical Pharmacology ... [journals.eco-vector.com]

- 3. In vivo pharmacology - Stanford Medicine [med.stanford.edu]

- 4. Recent developments in in vitro and in vivo models for ... [pmc.ncbi.nlm.nih.gov]

- 5. Optimising in vivo pharmacology studies--Practical PKPD ... [pubmed.ncbi.nlm.nih.gov]

Methodological Framework for Assessing Antioxidant Enzyme Activity

The evaluation of antioxidant activity is multifaceted, relying on assays with different underlying mechanisms, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer (ET), and others that measure reducing power or metal chelation ability [1]. No single assay can fully capture the complex nature of antioxidant behavior, which is why a combination of methods is recommended for a valid evaluation [2] [1].

The following table summarizes the core assays that can be employed to characterize a new antioxidant compound.

| Assay Category | Example Assays | Mechanistic Principle | Key Measured Parameters |

|---|---|---|---|

| Free Radical Scavenging | DPPH, ABTS | Single Electron Transfer (ET) | Radical scavenging capacity, IC50 value |

| Reducing Power | FRAP (Ferric Reducing Antioxidant Power) | Electron Transfer | Reduction of Fe³⁺ to Fe²⁺ |

| Metal Chelation | Metal Chelation Assay | Chelation of pro-oxidant metal ions | Inhibition of Fenton reaction; percentage inhibition |

| Enzyme-Based Activity | Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx) | Enzymatic neutralization of specific ROS | Enzyme activity (e.g., units/mg protein); gene expression levels |

Detailed Experimental Protocols

Here are detailed methodologies for key in vitro assays, which form the foundation of antioxidant activity assessment [2] [1].

DPPH Radical Scavenging Assay

This is a common, rapid ET-based assay to determine free radical scavenging activity.

- Principle: The stable purple-colored DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical is reduced to a yellow-colored diphenylpicrylhydrazine molecule in the presence of an antioxidant.

- Reagents:

- 0.1 mM DPPH solution in methanol or ethanol

- Test compound (Ethomersol) dissolved in a suitable solvent

- Methanol or ethanol as blank

- Positive control (e.g., Trolox or ascorbic acid)

- Procedure:

- Prepare serial dilutions of the test compound and positive control.

- Mix 1 mL of each sample solution with 2 mL of the DPPH solution.

- Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

- Measure the absorbance of the mixture against a blank at 517 nm.

- Calculation:

Calculate the percentage of DPPH radical scavenging activity using the formula:

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100The results are often expressed as IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the reducing capacity of an antioxidant.

- Principle: Antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a ferrous (Fe²⁺) form, which produces an intense blue color.

- Reagents:

- FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio (prepared fresh).

- Test compound and standard (e.g., FeSO₄·7H₂O or ascorbic acid).

- Procedure:

- Prepare the FRAP reagent and warm it to 37°C.

- Mix 100 μL of the test sample with 3 mL of FRAP reagent.

- Incubate the mixture at 37°C for 30 minutes in the dark.

- Measure the absorbance at 593 nm.

- Calculation: The reducing power is expressed as μM Fe²⁺ equivalent per gram of sample or μM Trolox equivalent, based on a standard curve prepared with ferrous sulfate or Trolox.

Metal Chelation Activity Assay

This assay evaluates the ability of a compound to chelate ferrous ions, preventing them from participating in the Fenton reaction.

- Principle: The assay uses ferrozine, which can complex with Fe²⁺ to form a red-colored complex. A chelating agent competes with ferrozine for Fe²⁺, thereby disrupting the complex formation.

- Reagents:

- 2 mM FeCl₂

- 5 mM ferrozine

- Test compound and positive control (e.g., EDTA)

- Procedure:

- Mix 0.5 mL of the test sample with 0.1 mL of FeCl₂ solution.

- Add 0.2 mL of ferrozine solution to start the reaction.

- Shake the mixture vigorously and incubate at room temperature for 10 minutes.

- Measure the absorbance of the mixture at 562 nm.

- Calculation:

% Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] × 100

Experimental Workflow Visualization

The following diagram, generated using Graphviz, outlines the logical workflow for a comprehensive assessment of antioxidant activity, from initial in vitro screening to advanced mechanistic studies.

Diagram 1: A comprehensive workflow for evaluating antioxidant activity, beginning with simple in vitro chemical assays and progressing through cellular mechanisms to in vivo validation.

Advanced Mechanistic and In Vivo Studies

After initial in vitro screening, more complex studies are required to understand the mechanism of action and physiological relevance [2].

- Cell-Based Models: Expose specific cell lines (e.g., hepatic, neuronal) to oxidative stress inducers (e.g., H₂O₂, t-BHP) with and without the test compound. Measure cell viability (MTT assay), intracellular ROS levels (DCFH-DA probe), and markers of oxidative damage.

- Analysis of Antioxidant Enzymes: In cell lysates or tissue homogenates from animal studies, measure the activity of key endogenous antioxidant enzymes.

- Superoxide Dismutase (SOD): Inhibits the reduction of cytochrome C or NBT by superoxide anion, measurable at 550 nm or 560 nm.

- Catalase (CAT): Directly decomposes H₂O₂, and the consumption of H₂O₂ can be monitored at 240 nm.

- Glutathione Peroxidase (GPx): Activity is measured by coupling the reduction of H₂O₂ to the oxidation of NADPH, which is monitored by a decrease in absorbance at 340 nm.

- In Vivo Validation: Use animal models (e.g., Wistar rats, Swiss mice) to assess the effect of the compound under physiological conditions [2]. Animals are typically divided into control, disease/oxidative stress-induced, and compound-treated groups. Biomarkers like SOD, GPx, and oxidative DNA damage markers (e.g., 8-OHdG) are measured in blood or tissue samples post-treatment [2].

Pathways for Further Research on this compound

Given the current lack of specific data on this compound, here are practical steps to advance your research:

- Verify the Compound Name: "this compound" is not a recognized standard compound in major antioxidant literature. It is crucial to verify the correct chemical name and identity (e.g., through CAS registry search).

- Explore Related Chemical Families: If the compound is novel, research its chemical class (e.g., polyphenol, xanthone). For instance, xanthones from Garcinia mangostana have shown potent peroxynitrite scavenging activity [2]. This can provide a starting point for selecting the most relevant assays.

- Leverage Omics Technologies: As highlighted in recent reviews, integrating omics (transcriptomics, proteomics) can provide deeper mechanistic insights into how an antioxidant influences cellular pathways under oxidative stress [2].

References

Ethomersol: Mechanism and Experimental Evidence

Mechanism of Action Ethomersol is classified as an actoprotector, a substance that enhances the body's stability against physical loads without increasing oxygen consumption [1]. Its mechanism is primarily metabolic, involving:

- Activation of reparative and adaptive synthesis of RNA and proteins [2].

- Optimization of mitochondrial oxidation and reduction of oxidative stress [2] [1].

- Improvement of cerebral oxygen metabolism during and after ischemia, partly by reducing hemoglobin's affinity for oxygen, which enhances oxygen release to tissues [3] [4].

Key Experimental Findings Table 1: Summary of Key Preclinical Findings for this compound

| Study Model | Dosage & Administration | Key Outcomes | Citation |

|---|---|---|---|

| Mechanical craniocerebral trauma in rats | 25 mg/kg, intraperitoneally, once daily for 3 days | Decreased behavioral impairments; prevented metabolic disturbances in the brain; restored energy metabolism (creatine phosphate, ATP) and antioxidant system. | [2] |

| Acute transient cerebral ischemia in cats | 50 mg/kg, intravenous infusion over 60 minutes | Reduced cerebral tissue hypoxia during ischemia; prevented post-ischemic hypoperfusion and hypo-oxygenation during recirculation. | [3] [4] |

Experimental Protocols

Here are detailed methodologies based on the experiments cited in the search results, which you can adapt for in-vivo research on this compound's cerebroprotective effects.

Protocol 1: Modeling Craniocerebral Trauma in Rats

This protocol is adapted from studies investigating this compound's effects on recovery after brain injury [2].

Animal Preparation

- Use male Wistar rats (e.g., 160-180 g).

- Classify animals before trauma based on their individual resistance to acute hypoxia. This is done by placing them in a barochamber, elevating to a simulated altitude of 12,000 m, and recording the time until agonal respiration. Rats tolerating hypoxia for 5-10 min are considered low-resistant (LR), and those tolerating more than 10 min are high-resistant (HR).

Infliction of Trauma

- 24 hours after hypoxia testing, inflict a closed craniocerebral trauma of moderate severity.

- Anesthetize the rat and fix its head on a soft support.

- Use a weight of 64 g in free fall from a height of 80 cm within a hollow tube (diameter 1.3 cm) to impact the parietal area of the skull.

- Exclusion Criteria: Animals with depressed fractures of the parietal bone should be euthanized and excluded from further study.

Drug Administration

- Treatment Group: Administer this compound intraperitoneally at 25 mg/kg.

- Dosing Schedule: Once daily for three days, starting after the trauma.

- Control Groups: Include a negative control (trauma, no treatment) and a positive control (e.g., 60 mg/kg piracetam i.p. on the same schedule).

Assessment of Outcomes (3 days post-trauma)

- Physiological Measures: Monitor survival, body weight, respiratory rate, and body temperature.

- Behavioral Analysis:

- Open Field Test: Record horizontal (square crossings) and vertical (rearings) activity, glances into openings, excursions into the center, and numbers of boluses and grooming acts over a 5-minute period.

- Elevated Plus Maze: Measure time spent in/open/closed arms, number of excursions into each arm, hangings from open arms, and glances from closed arms. Calculate the anxiety level as the percentage of excursions into the open arms relative to the total number of excursions.

- Biochemical Analysis (after decapitation):

- Cerebral Edema: Measure brain tissue wet weight and dry weight to constant weight.

- Energy Metabolism: Assess levels of creatine phosphate, ATP, lactic acid, and pyruvic acid in brain tissue frozen in liquid nitrogen.

- Oxidative Stress: Measure products of lipid peroxidation (diene conjugates, malonic dialdehyde) and the activity of the antioxidant system (reduced glutathione, superoxide dismutase activity).

The following diagram illustrates the core experimental workflow and the key pathways investigated in this protocol.

Protocol 2: Modeling Cerebral Ischemia and Recirculation in Cats

This protocol is based on studies examining this compound's effect on cerebral blood flow and oxygen metabolism during and after ischemia [3] [4].

Animal Preparation

- Use cats as the experimental model.

- Surgically prepare the animals to occlude the four major arteries supplying the brain (both carotid and both vertebral arteries).

Induction of Ischemia & Drug Administration

- Occlude the arteries for 30 minutes to induce acute transient cerebral ischemia.

- Treatment Group: Administer this compound via intravenous infusion at 50 mg/kg over a 60-minute period, encompassing the end of the ischemic phase and the start of recirculation.

- Control Group: Receive an equivalent volume of vehicle solution.

Measurement of Outcomes

- Monitor parameters of cerebral blood supply and oxygen metabolism during the late stage of ischemia and the subsequent recirculation period.

- Specifically measure the occurrence of post-ischemic hypoperfusion (reduced blood flow) and hypo-oxygenation (reduced oxygen levels) during recirculation.

- Assess hemoglobin's affinity for oxygen.

Application Considerations for Researchers

- Combination Therapy: Research suggests that this compound can be used in combination with other agents. For example, in rat trauma models, this compound combined with the antidepressant pyrazidol had an additive effect in normalizing behavior and preventing brain metabolic disturbances [2].

- Individual Variability: The protective effects of benzimidazole-derived actoprotectors like this compound may be more pronounced in individuals with low or middle innate resistance to extreme conditions [1]. Pre-screening subjects for hypoxia resistance, as done in the protocols, can be crucial for interpreting results.

- Status and Availability: this compound (CAS 120764-43-4) remains a research chemical and is not approved for human therapeutic or veterinary use [5]. It shares structural and functional similarities with other actoprotectors like Bemitil, which has a longer history of human use in specific contexts [1].

Key Takeaways for Drug Development

This compound represents a promising candidate for conditions involving brain energy crisis and oxidative stress. Its primary mechanisms—enhancing oxygen utilization, stabilizing energy metabolism, and supporting antioxidant defenses—are highly relevant for stroke, traumatic brain injury, and possibly other neurodegenerative diseases. Future research should focus on further elucidating its molecular targets, pharmacokinetic profile, and efficacy in chronic disease models.

References

- 1. The Pharmacology of Actoprotectors: Practical Application for ... [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia and antihypoxants, focus on brain injury [journals.eco-vector.com]

- 3. [Effects of this compound on cerebrovascular blood circulation ... [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on blood supply and oxygen ... [link.springer.com]

- 5. Buy this compound | 120764-43-4 [smolecule.com]

Ethomersol: Application Notes & Experimental Protocols

1. Chemical and Pharmacological Profile Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) is a synthetic benzimidazole derivative classified as an actoprotector—a subclass of adaptogens that enhance mental and physical performance without increasing oxygen consumption [1] [2] [3]. Its core properties include antihypoxic, antioxidant, and cerebroprotective activities, with research indicating it accelerates liver regeneration after partial hepatectomy [3].

2. Proposed Mechanism of Action Evidence suggests this compound's effects are mediated through a metabolic mode of action, primarily influencing energy systems and synthesis processes [4].

- Activation of Synthesis: It is believed to stimulate reparative and adaptive synthesis of RNA and proteins, and activate enzymes involved in energy metabolism and antioxidant defense [4].

- Metabolic Optimization: It optimizes cellular energy utilization, enhances resistance to hypoxia, and modulates oxidative stress, rather than acting as a direct stimulant [3].

- Ion Channel Modulation: Studies note vasodilating and antiaggregatory activities, potentially through blocking potential-dependent calcium channels [3].

3. Detailed Experimental Protocols The following protocol is adapted from a study investigating this compound's effects in a rat model of craniocerebral trauma [4].

Table 1: Key Experimental Parameters for In Vivo Study

| Parameter | Specification |

|---|---|

| Compound | This compound |

| Animal Model | Male Wistar rats (160-180 g) |

| Dosage | 25 mg/kg |

| Route of Administration | Intraperitoneal (i.p.) |

| Dosing Regimen | Once daily for 3 days |

| Primary Model | Closed craniocerebral trauma (weight-drop method) |

| Resistance Stratification | Pre-test for acute hypoxia tolerance (High-Resistant vs. Low-Resistant) |

Workflow Overview The diagram below visualizes the experimental workflow for evaluating this compound's cerebroprotective effects.

Key Assessment Methodologies

- Behavioral Tests:

- Open Field Test: Measure horizontal (square crossings) and vertical (rearings) activity, entries into the center, and grooming/defecation acts to assess motor activity, exploration, and emotionality [4].

- Elevated Plus Maze: Record time spent in and entries into open vs. closed arms to evaluate anxiety-like behavior [4].

- Biochemical Assays (on brain tissue):

- Energy Metabolism: Measure levels of creatine phosphate, ATP, lactic acid, and pyruvic acid using standard spectrophotometric or HPLC methods [4].

- Oxidative Stress: Quantify lipid peroxidation products (diene conjugates, malonic dialdehyde) and antioxidant defense components (reduced glutathione, superoxide dismutase activity) [4].

- Physiological Monitoring: Track survival, body weight, respiratory rate, and body temperature [4].

4. Research Applications & Comparative Analysis this compound shows investigational promise in several domains.

Table 2: Potential Research Applications of this compound

| Field | Potential Application | Observed Effect (Model) |

|---|---|---|

| Neuroprotection | Mitigation of brain injury sequelae | Reduced behavioral impairments and metabolic disturbances post-traumatic brain injury (Rat) [4]. |

| Hepatology | Support for liver regeneration | Accelerated restoration of liver mass and function post-partial hepatectomy [3]. |

| Metabolic Physiology | Enhancement of endurance under stress | Improved physical endurance and mental performance without increasing metabolic demand (Actoprotector class effect) [2] [3]. |

Compared to other actoprotectors, this compound has a distinct profile.

Table 3: Comparison with Reference Actoprotectors

| Compound | Chemical Class | Status & Key Applications | Distinguishing Features |

|---|---|---|---|

| This compound | Benzimidazole | Investigational; neuroprotection, liver regeneration [3] [4]. | Enhanced antioxidant and cerebroprotective activity; promotes tissue recovery [3]. |

| Bemitil | Benzimidazole | Used historically (USSR) and in Ukraine (Antihot); military, sports, extreme condition medicine [1] [2]. | First reference actoprotector; complex mechanism includes genome activation and immune stimulation [1]. |

| Bromantane | Adamantane | Approved in Russia (Ladasten) for asthenic conditions; prohibited in sports [1] [2]. | Combined actoprotective and anxiolytic properties [2]. |

Important Considerations for Researchers

- Status and Synthesis: this compound is currently intended for research purposes and is not approved for human therapeutic use [5] [3]. Its synthesis involves benzimidazole core formation, such as the Phillips-Ladenburg or Weidenhagen reactions, followed by specific 5-ethoxy and 2-ethylthio functionalization [5].

- Critical Note on Evidence: The provided protocol and effects are based primarily on animal studies. The existing literature has limitations, including small sample sizes in some studies and a need for more extensive, independent validation of findings.

- Future Research Directions: Further investigation is needed to fully elucidate this compound's molecular targets, its pharmacokinetic profile, and its efficacy across a broader range of disease models.

References

- 1. Actoprotective effect of ginseng: improving mental and ... [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacology of Actoprotectors: Practical Application for... [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 135048-68-9 [smolecule.com]

- 4. Hypoxia and antihypoxants, focus on brain injury [journals.eco-vector.com]

- 5. Buy this compound | 120764-43-4 [smolecule.com]

Comprehensive Application Notes and Protocols for Ethomersol Tissue Concentration Analysis in Preclinical Development

Introduction

Ethomersol (5-ethoxy-2-ethylthiobenzimidazole) represents a significant compound in the class of benzimidazole-derived antihypoxants with demonstrated actoprotective properties. This synthetic benzimidazole derivative has shown considerable potential in experimental models for increasing physical and mental performance while enhancing the body's stability against physical loads without increasing oxygen consumption. The pharmacological profile of this compound includes activation of protein synthesis, enhancement of enzymes involved in energy metabolism, and modulation of antioxidant systems, resulting in notable cerebroprotective effects in models of hypoxic and traumatic brain injury. [1]

Recent experimental evidence indicates that this compound administration following craniocerebral trauma in animal models significantly reduces behavioral impairments and prevents metabolic disturbances in the brain. These neuroprotective properties, coupled with its actoprotective capabilities, make this compound a promising candidate for further therapeutic development. However, comprehensive tissue concentration analysis remains essential for understanding its pharmacokinetic profile, biodistribution, and metabolic fate in preclinical models. This protocol establishes standardized methodologies for quantitative determination of this compound in biological matrices, enabling robust pharmacokinetic-pharmacodynamic correlation in disease models. [1]

Chemical Properties and Pharmacological Profile

Structural Characteristics

This compound belongs to the benzimidazole derivative class, specifically identified as 5-ethoxy-2-ethylthiobenzimidazole. This molecular structure contributes significantly to its pharmacological activity and physicochemical properties. The benzimidazole core provides aromatic character and hydrogen bonding capacity, while the ethoxy and ethylthio substituents influence its lipophilicity and metabolic stability. These structural attributes directly impact the compound's tissue distribution profile and determine the optimal analytical approaches for its quantification in biological matrices. [1]

- Molecular formula: C₁₁H₁₄N₂OS

- Chemical name: 5-ethoxy-2-ethylthiobenzimidazole

- Core structure: Benzimidazole with ethoxy (C₂H₅O-) substitution at position 5 and ethylthio (C₂H₅S-) substitution at position 2

- Structural analogs: Shares structural similarity with other benzimidazole actoprotectors including bemitil (2-ethylthiobenzimidazole) and exhibits comparable pharmacological properties

Physicochemical Parameters

Table 1: Physicochemical Properties of this compound

| Parameter | Characteristics | Analytical Implications |

|---|---|---|

| Lipophilicity | Moderate log P | Balanced distribution between aqueous and lipid phases |

| Solubility | Limited water solubility, soluble in organic solvents | Protein precipitation or liquid-liquid extraction recommended |

| Stability | Stable under acidic conditions, susceptible to oxidation | Require antioxidant addition in sample preparation |

| Ionization | Basic nitrogen centers (pKa ~6.5) | Ion-pairing chromatography improves peak shape |

| UV Absorption | Strong absorbance at 240-280 nm | HPLC-UV provides adequate sensitivity for tissue quantification |

Sample Preparation Protocols